molecular formula C8H9N3O B14865595 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one CAS No. 1260671-84-8

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Cat. No.: B14865595
CAS No.: 1260671-84-8
M. Wt: 163.18 g/mol
InChI Key: ZNYYBRVELRKRGZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a four-component reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, two amine molecules, and β-nitrostyrenes can be used to synthesize this compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of magnetically recoverable nano-catalysts, which can be easily separated from the reaction medium using an external magnet. These catalysts offer high surface area, simple preparation, and modification, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-C]pyridin-2-one derivatives .

Scientific Research Applications

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective inhibitor of DNA-dependent protein kinase, which plays a crucial role in the repair of radiation-induced DNA double-strand breaks. This inhibition sensitizes tumors to radiation therapy, making it a potential radiosensitizer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to act as a selective kinase inhibitor and radiosensitizer sets it apart from other similar compounds .

Properties

CAS No.

1260671-84-8

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-(aminomethyl)-1,3-dihydropyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C8H9N3O/c9-4-7-5-3-8(12)11-6(5)1-2-10-7/h1-2H,3-4,9H2,(H,11,12)

InChI Key

ZNYYBRVELRKRGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2CN)NC1=O

Origin of Product

United States

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